2-(2-Amino-2-methylpropoxy)-5-(trifluoromethyl)pyridine hydrochloride
Description
Historical Context of Trifluoromethylpyridine Derivatives in Chemical Research
The discovery of trifluoromethylpyridine (TFMP) derivatives marked a paradigm shift in agrochemical and pharmaceutical design. The first commercially successful TFMP derivative, fluazifop-butyl, was introduced in the 1980s as a selective herbicide, leveraging the trifluoromethyl group’s ability to resist metabolic degradation while enhancing membrane permeability. By 2021, over 20 TFMP-containing agrochemicals had received ISO common names, underscoring their dominance in crop protection. For example, flupyradifurone, a systemic insecticide, and fluazaindolizine, a nematicide, both rely on TFMP scaffolds for activity against resistant pest populations.
In pharmaceuticals, the TFMP moiety’s electron-withdrawing properties and metabolic stability have enabled breakthroughs. Five TFMP-based drugs, including the antimalarial mefloquine and the antifungal agent fluopyram, have received regulatory approval. Veterinary applications further highlight TFMP versatility, with compounds like lotilaner (a parasiticide) demonstrating broad-spectrum efficacy. The synthesis of these derivatives often involves halogen exchange reactions, such as the fluorination of trichloromethyl precursors using hydrogen fluoride (HF) under high-temperature, high-pressure conditions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine—a key intermediate—is produced via vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine at 170–180°C with FeF₃ catalysis.
Role of Amino-Alkoxy Substituents in Bioactive Molecule Design
Amino-alkoxy groups are pivotal in modulating the physicochemical and pharmacological profiles of bioactive molecules. The 2-amino-2-methylpropoxy substituent in 2-(2-amino-2-methylpropoxy)-5-(trifluoromethyl)pyridine hydrochloride exemplifies this principle. The tertiary amino group facilitates hydrogen bonding with biological targets, while the methyl branch introduces steric hindrance, reducing off-target interactions. Comparative studies show that alkoxy groups enhance solubility relative to alkyl chains, as evidenced by the logP reduction from 3.2 (for 5-(trifluoromethyl)pyridine) to 2.7 upon alkoxy substitution.
In agrochemicals, amino-alkoxy-modified TFMP derivatives exhibit improved systemic mobility, enabling foliar uptake and xylem translocation. For example, fluopicolide, a fungicide targeting Phytophthora infestans, incorporates a 2-aminomethyl-3-chloro-5-trifluoromethylpyridine scaffold, where the amino group’s basicity (pKa ≈ 8.5) ensures protonation-dependent accumulation in acidic fungal cells. Similarly, the 2-amino-2-methylpropoxy group in the subject compound may enhance binding to insect nicotinic acetylcholine receptors, as suggested by molecular docking studies of analogous structures.
Synthetic strategies for amino-alkoxy-TFMP hybrids often involve nucleophilic aromatic substitution (SNAr). For instance, 2-chloro-5-(trifluoromethyl)pyridine reacts with 2-amino-2-methylpropanol in the presence of K₂CO₃ at 80°C, yielding the alkoxy intermediate, which is subsequently protonated with HCl to form the hydrochloride salt. This method achieves yields exceeding 60%, with purity >98% confirmed by HPLC. Alternative routes, such as reductive amination of ketone precursors, offer scalability but require palladium catalysts and pressurized H₂, increasing production costs.
Properties
IUPAC Name |
2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O.ClH/c1-9(2,14)6-16-8-4-3-7(5-15-8)10(11,12)13;/h3-5H,6,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJZGQKMAIPFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-92-8 | |
| Record name | 2-Propanamine, 2-methyl-1-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target molecule's structure suggests three primary disconnections:
- Pyridine core functionalization at C5 with trifluoromethyl group
- Ether linkage formation at C2 with 2-amino-2-methylpropoxy side chain
- Salt formation through hydrochloride addition
Comparative analysis of routes in patents CN111138351A and CN109232399B reveals two viable approaches:
Direct Nucleophilic Substitution on Pre-functionalized Pyridines
This method utilizes 2-chloro-5-(trifluoromethyl)pyridine as the key intermediate, analogous to the chlorinated precursors described in the synthesis of 2,3-dichloro-5-trifluoromethylpyridine. Reaction with 2-amino-2-methylpropanol under basic conditions facilitates ether formation:
Reaction Scheme 1
$$ \text{2-Cl-5-CF}3\text{-pyridine} + \text{HOCH}2\text{C(CH}3\text{)NH}2 \xrightarrow{\text{Base}} \text{Target Compound} $$
Critical parameters from similar systems:
- Optimal base: K$$2$$CO$$3$$ (2.5 eq)
- Solvent: DMF at 80-100°C
- Reaction time: 12-24 hrs
- Typical yield range: 45-68%
Sequential Functionalization via Catalytic Coupling
An alternative approach from CN109232399B employs palladium-catalyzed cross-coupling to install the aminoalkoxy side chain:
Reaction Scheme 2
$$ \text{2-Bromo-5-CF}3\text{-pyridine} + \text{HOCH}2\text{C(CH}3\text{)NHBoc} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Protected Intermediate} $$
$$ \xrightarrow{\text{HCl/dioxane}} \text{Target Compound} $$
Advantages include:
Critical Process Parameters and Optimization
Ether Formation Efficiency
Comparative data from analogous systems demonstrates solvent and base selection dramatically impacts substitution efficiency:
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent | Base | Temperature (°C) | Conversion (%) | Reference |
|---|---|---|---|---|
| DMF | K$$2$$CO$$3$$ | 90 | 68 | |
| DMSO | Cs$$2$$CO$$3$$ | 100 | 72 | |
| THF | t-BuOK | 65 | 41 | |
| Toluene | DBU | 110 | 58 |
Polar aprotic solvents (DMF, DMSO) outperform ethers and hydrocarbons due to improved nucleophile activation and substrate solubility.
Side Chain Introduction Methodologies
The 2-amino-2-methylpropoxy group can be introduced through three primary strategies:
Pre-formed Amino Alcohol Coupling
Utilizing 2-amino-2-methylpropanol directly requires careful pH control (pH 8-9) to balance nucleophilicity and amine protonation. Patent EP0569701A1 demonstrates that in situ generation of sodium alkoxide enhances reactivity while minimizing side product formation.
Reductive Amination Approach
An alternative pathway from CN111138351A employs nitro intermediates:
$$ \text{2-(2-Nitropropoxy)-5-CF}3\text{-pyridine} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{Target Amine} $$
Key advantages:
Purification and Salt Formation
Crystallization Optimization
Final product purity depends on careful solvent selection during hydrochloride salt formation:
Table 2: Crystallization Solvent Screening
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| EtOAc/Hexane (1:3) | 98.2 | 75 | Needles |
| MeOH/MTBE (1:5) | 99.1 | 82 | Prismatic |
| Acetone/Water (4:1) | 97.8 | 68 | Agglomerates |
Methanol/MTBE systems provide optimal purity and recovery while producing easily filterable crystals.
Salt Stability Considerations
Accelerated stability studies (40°C/75% RH) show:
- No degradation after 3 months in sealed containers
- Hygroscopicity <0.5% moisture uptake
- Compatible with common pharmaceutical excipients
Chemical Reactions Analysis
2-(2-Amino-2-methylpropoxy)-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Research
- This compound has been investigated for its role as a potential therapeutic agent in treating various diseases, particularly in the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it an attractive candidate for neurological studies.
- Case studies have shown that derivatives of pyridine compounds exhibit activity against certain types of cancer cells, indicating that this compound may also have anticancer properties.
-
Neuropharmacology
- The compound's structural features suggest it may act on neurotransmitter systems, making it relevant in studies of anxiety, depression, and other mood disorders. Research indicates that similar compounds can modulate serotonin and dopamine receptors, which are critical targets in neuropharmacology.
-
Material Sciences
- In material sciences, this compound can be utilized as a building block for synthesizing novel polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Its trifluoromethyl group can impart unique characteristics to materials, making them suitable for applications in electronics and coatings.
-
Synthetic Chemistry
- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Chloro-Substituted Trifluoromethylpyridines
Example Compound : 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3)
- Structure : Chloro substituent at 2-position, trifluoromethyl at 5-position.
- Properties : Boiling point 152°C, melting point 28–31°C, purity >97.0% ().
- Comparison: The chloro group in this analog is a leaving group, making it a reactive intermediate for further substitutions. In contrast, the amino-2-methylpropoxy group in the target compound introduces steric bulk and basicity, likely reducing reactivity but enhancing bioavailability .
Amino-Substituted Trifluoromethylpyridines
Example Compound : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)
- Structure: Amino group at 2-position, chloro at 3-position, trifluoromethyl at 5-position.
- Properties : Molecular formula C₆H₄ClF₃N₂ ().
- Comparison: The amino group at the 2-position in this analog differs from the propoxy-linked amino group in the target compound.
Example Compound : (5-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride (CAS 871826-12-9)
- Structure: Aminomethyl group at 2-position, trifluoromethyl at 5-position.
- Comparison: The direct attachment of the aminomethyl group in this compound contrasts with the branched propoxy chain in the target molecule. The propoxy chain likely increases steric hindrance, affecting binding specificity in biological targets .
Physicochemical and Functional Differences
| Property | Target Compound | 2-Chloro-5-(trifluoromethyl)pyridine | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine |
|---|---|---|---|
| Substituents | 2-(2-Amino-2-methylpropoxy), 5-CF₃ | 2-Cl, 5-CF₃ | 2-NH₂, 3-Cl, 5-CF₃ |
| Solubility | High (hydrochloride salt) | Low (neutral chloro derivative) | Moderate (free base) |
| Reactivity | Low (stable ether linkage) | High (Cl as leaving group) | Moderate (amino group nucleophilic) |
| Potential Applications | Pharmaceuticals (enhanced binding) | Synthetic intermediate | Agrochemical intermediates |
Comparison with Pyridine Derivatives in Patents ()
Several pyridine-based compounds in feature trifluoromethyl groups but differ in substituents:
- N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide : Contains a sulfonamide and thiazole group, emphasizing hydrogen-bonding capacity.
- Isocycloseram : Includes imidazo[4,5-b]pyridine core with ethylsulfonyl and trifluoromethyl groups, designed for pesticidal activity.
Key Differences: The target compound lacks complex heterocycles (e.g., thiazole, imidazole) but utilizes a simple ether-amino substituent, which may simplify synthesis while maintaining efficacy in specific applications like kinase inhibition or antimicrobial activity .
Biological Activity
2-(2-Amino-2-methylpropoxy)-5-(trifluoromethyl)pyridine hydrochloride, with CAS number 1423031-92-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C₁₀H₁₃ClF₃N₂O
- Molecular Weight : 268.66 g/mol
- Purity : Typically ≥ 95%
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives can exhibit antimicrobial properties. For instance, compounds similar to 2-(2-Amino-2-methylpropoxy)-5-(trifluoromethyl)pyridine have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 12 | |
| This compound | Not yet tested | N/A | N/A |
Enzyme Inhibition
The compound may also interact with specific enzymes involved in metabolic pathways. For example, some studies have highlighted the potential of similar compounds to inhibit protein kinases, which play critical roles in cell signaling and cancer progression.
| Enzyme | Inhibitor Type | IC50 (μM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 5 | |
| Cyclin-dependent Kinase 2 | Non-competitive | 10 |
Case Studies
-
Case Study on Anticancer Activity
A recent study investigated the effects of a related pyridine derivative on cancer cell lines. It was found that the compound induced apoptosis in breast cancer cells by activating caspase pathways, suggesting that similar mechanisms may be explored for this compound.- Cell Line : MCF-7 (Breast Cancer)
- Concentration Tested : 10-50 μM
- Outcome : Significant increase in apoptotic cells at 50 μM after 24 hours of treatment.
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Neuroprotective Effects
Another study focused on neuroprotective properties, where related compounds were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability.- Cell Line : SH-SY5Y (Human Neuroblastoma)
- Concentration Tested : 1-20 μM
- Outcome : Up to 30% increase in cell viability at higher concentrations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
